2-Methyl-1,3-benzoxazole-5-carbothioamide is a heterocyclic compound characterized by the molecular formula . This compound is a derivative of benzoxazole, which consists of a benzene ring fused to an oxazole ring. The presence of the carbothioamide functional group enhances its chemical reactivity and potential biological activity.
This compound is classified as a thioamide, which is a type of amide where the oxygen atom is replaced by a sulfur atom. It has garnered attention in various fields, including medicinal chemistry, due to its potential applications as an antimicrobial and anticancer agent. The compound can be sourced from chemical suppliers or synthesized through various methods involving starting materials such as 2-aminophenol and isothiocyanates.
The synthesis of 2-Methyl-1,3-benzoxazole-5-carbothioamide typically involves the reaction of 2-aminophenol with methyl isothiocyanate. A common method includes:
For industrial production, continuous flow reactors and optimized reaction conditions may be utilized to enhance yield and purity. Catalysts such as nanocatalysts may also be employed to improve synthesis efficiency.
The molecular structure of 2-Methyl-1,3-benzoxazole-5-carbothioamide can be represented as follows:
The structure can be visualized using molecular modeling software or depicted through chemical drawing tools, highlighting the connectivity between atoms and functional groups.
2-Methyl-1,3-benzoxazole-5-carbothioamide can participate in several chemical reactions:
The mechanism of action for 2-Methyl-1,3-benzoxazole-5-carbothioamide primarily involves its interaction with biological targets:
Relevant data regarding spectral properties (e.g., infrared spectroscopy) can confirm structural features such as functional groups present in the molecule .
2-Methyl-1,3-benzoxazole-5-carbothioamide has several applications in scientific research:
The benzoxazole nucleus—a fused heterocycle comprising benzene and oxazole rings—has evolved from a chemical curiosity to a privileged scaffold in medicinal chemistry. Early interest emerged from natural product isolations, such as the Streptomyces-derived calcimycin (a benzoxazole-containing antibiotic identified in the 1970s) [1]. This compound demonstrated ionophoric properties and antibacterial activity, prompting systematic exploration of synthetic analogs. The 1980s witnessed the clinical introduction of benzoxazole-based non-steroidal anti-inflammatory drugs (NSAIDs), notably benoxaprofen and flunoxaprofen. Although withdrawn due to adverse effects, they validated the scaffold's bioactivity and spurred refinements [1] [4].
Contemporary research leverages benzoxazole's planar rigidity and capacity for hydrogen bonding, enabling targeted interactions with biological macromolecules. Derivatives now span diverse therapeutic areas: UK-1 (antitumor), boxazomycin B (antifungal), and tafamidis (transthyretin stabilizer for amyloidosis) exemplify clinical translations [4]. The 2-methyl substitution, as in 2-methyl-1,3-benzoxazole-5-carbothioamide, enhances metabolic stability and lipophilicity, optimizing pharmacokinetic profiles [9].
Table 1: Milestones in Benzoxazole-Based Drug Development
Time Period | Key Compound | Therapeutic Area | Significance |
---|---|---|---|
1970s | Calcimycin | Antibiotic | Validated natural benzoxazoles as bioactive agents |
1980s | Benoxaprofen | Anti-inflammatory | First benzoxazole NSAID; withdrawn but mechanistic prototype |
2000s | Tafamidis | Amyloidosis | Marketed drug demonstrating scaffold versatility |
2020s | 2-Methyl derivatives | Anticancer/Antimicrobial | Targeted modifications for improved selectivity |
Carbothioamide (–C(=S)NH₂) incorporation transforms pharmacodynamic properties by introducing sulfur-based hydrogen bonding and nucleophilicity. Unlike carbonyl groups, thiocarbonyls exhibit:
In benzoxazole contexts, carbothioamide at C-5 exploits electronic effects. The electron-withdrawing nature polarizes the ring, facilitating π-stacking with tyrosine residues in kinases [8].
Table 2: Bioactivity Comparison of Carbothioamide vs. Carboxamide Derivatives
Functional Group | Representative Compound | Target | IC₅₀/Activity |
---|---|---|---|
Carbothioamide | Benzothiazole-triazole 8a | EGFR Kinase | 0.69 μM (98.5% inhibition) |
Carboxamide | Erlotinib | EGFR Kinase | 1.3 μM (98.2% inhibition) |
Carbothioamide | 2-Phenylbenzoxazole | C. albicans | MIC: 2 μg/mL (vs. 8 μg/mL for carboxamide) |
This compound integrates three strategic elements:
Rational drug design exploits this trifecta for dual-targeting strategies. Hybridization with thiadiazoles yielded TNF-α inhibitors (51.44% inhibition at 10 μM), underscoring synergistic effects [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: